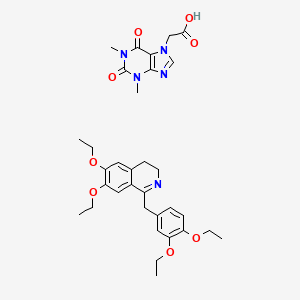













|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:24]=[CH:25][C:26]=1[O:27][CH2:28][CH3:29])[CH2:7][C:8]1[C:17]2[C:12](=[CH:13][C:14]([O:21][CH2:22][CH3:23])=[C:15]([O:18][CH2:19][CH3:20])[CH:16]=2)[CH2:11][CH2:10][NH+:9]=1)[CH3:2].[N:30]1([C:41](=[O:42])[C:40]2[N:39]([CH2:43][C:44]([O-:46])=[O:45])[CH:38]=[N:37][C:36]=2[N:34]([CH3:35])[C:32]1=[O:33])[CH3:31].[CH2:47]([O:49][C:50]1[CH:51]=[C:52]([CH:70]=[CH:71][C:72]=1[O:73][CH2:74][CH3:75])[CH2:53][C:54]1[C:63]2[C:58](=[CH:59][C:60]([O:67][CH2:68][CH3:69])=[C:61]([O:64][CH2:65][CH3:66])[CH:62]=2)[CH2:57][CH2:56][N:55]=1)[CH3:48].[N:76]1([C:87](=[O:88])[C:86]2[N:85]([CH2:89][C:90]([OH:92])=[O:91])[CH:84]=[N:83][C:82]=2[N:80]([CH3:81])[C:78]1=[O:79])[CH3:77].C(O)C>O.C(O)(C)C>[CH3:29][CH2:28][O:27][C:26]1[CH:25]=[CH:24][C:6]([CH2:7][C:8]2[C:17]3[C:12](=[CH:13][C:14]([O:21][CH2:22][CH3:23])=[C:15]([O:18][CH2:19][CH3:20])[CH:16]=3)[CH2:11][CH2:10][N:9]=2)=[CH:5][C:4]=1[O:3][CH2:1][CH3:2].[CH3:35][N:34]1[C:32](=[O:33])[N:30]([CH3:31])[C:41](=[O:42])[C:40]2[N:39]([CH2:43][C:44]([OH:46])=[O:45])[CH:38]=[N:37][C:36]1=2.[OH2:49].[N:76]1([C:87](=[O:88])[C:86]2[N:85]([CH2:89][C:90]([O-:92])=[O:91])[CH:84]=[N:83][C:82]=2[N:80]([CH3:81])[C:78]1=[O:79])[CH3:77].[CH2:47]([O:49][C:50]1[CH:51]=[C:52]([CH:70]=[CH:71][C:72]=1[O:73][CH2:74][CH3:75])[CH2:53][C:54]1[C:63]2[C:58](=[CH:59][C:60]([O:67][CH2:68][CH3:69])=[C:61]([O:64][CH2:65][CH3:66])[CH:62]=2)[CH2:57][CH2:56][NH+:55]=1)[CH3:48] |f:0.1,7.8,9.10.11|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium theophylline-7-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(CC2=[NH+]CCC3=CC(=C(C=C23)OCC)OCC)C=CC1OCC.N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(CC2=NCCC3=CC(=C(C=C23)OCC)OCC)C=CC1OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(CC2=NCCC3=CC(=C(C=C23)OCC)OCC)C=CC1OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate a solid
|
|
Type
|
FILTRATION
|
|
Details
|
filtering off the solid
|
|
Type
|
CUSTOM
|
|
Details
|
is prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)[O-].C(C)OC=1C=C(CC2=[NH+]CCC3=CC(=C(C=C23)OCC)OCC)C=CC1OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |